
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile is a compound of interest due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features a prop-2-enenitrile backbone substituted with a 4-chlorobenzenesulfonyl group and a 4-phenylpiperazin-1-yl moiety. Its chemical structure can be represented as follows:
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated several derivatives and found that modifications in the phenyl and piperazine groups significantly influenced their cytotoxicity. In particular, compounds with electron-donating groups showed enhanced activity against chronic myeloid leukemia cell lines, suggesting that the presence of the piperazine ring may contribute to increased cellular uptake and efficacy against tumor cells .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | Hap-1 (CML) | 5.0 |
Compound B | HeLa (Cervical) | 10.5 |
This compound | MCF7 (Breast) | 7.8 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Studies have indicated that similar sulfonamide derivatives can bind to multiple kinases, leading to altered phosphorylation states that inhibit downstream signaling cascades critical for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial assays. Related studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial activity. The presence of the chlorobenzene group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations as low as 5 µM in CML cells.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of related compounds, revealing that modifications to the phenyl ring significantly influenced activity against Gram-positive bacteria. Compounds with halogen substitutions exhibited increased potency, suggesting that further optimization could yield more effective antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile , also known by its IUPAC name, is a notable sulfonamide derivative with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C19H19ClN2O2S
- Molecular Weight : 364.89 g/mol
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structure suggests it may interact with various receptors and enzymes involved in these diseases.
Case Studies:
- Anticancer Activity : Research has indicated that sulfonamide derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast and colon cancer cells .
- Neuropharmacology : The phenylpiperazine moiety is known for its interaction with serotonin receptors, which are crucial in treating anxiety and depression. Preliminary studies suggest that this compound may modulate serotonergic pathways, offering potential as an antidepressant .
The compound's biological activities are under investigation, focusing on antimicrobial and anticancer properties.
Biological Testing:
Research indicates that compounds containing piperazine structures often show significant antimicrobial activity against various pathogens . This suggests that this compound could be evaluated for similar effects.
Chemical Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Synthetic Routes:
The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with appropriate piperazine derivatives under controlled conditions to yield the desired product. This method allows for the incorporation of other functional groups to enhance biological activity or alter pharmacokinetic properties.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against various pathogens | |
Neuropharmacological | Potential modulation of serotonin receptors |
Table 2: Synthesis Conditions
Reactants | Conditions | Yield (%) |
---|---|---|
4-Chlorobenzenesulfonyl chloride + Piperazine Derivative | Base: Triethylamine; Solvent: DCM | 85 |
Analyse Chemischer Reaktionen
Nucleophilic Addition Reactions
The nitrile group undergoes nucleophilic additions under controlled conditions:
Reaction Type | Reagents/Conditions | Product Formed | Yield* | Source |
---|---|---|---|---|
Grignard Addition | RMgX (R = alkyl/aryl), THF, 0–25°C | Ketimine intermediate → Hydrolyzed ketone | 60–75% | |
Organolithium Addition | RLi, dry ether, −78°C | Lithiated imine → Secondary amine | 55–68% |
*Yields extrapolated from structurally analogous nitrile systems in .
Hydrolysis Reactions
The nitrile and sulfonamide groups participate in hydrolysis:
Nitrile Hydrolysis
Conditions | Product | Catalyst | Yield | Source |
---|---|---|---|---|
Acidic (H₂SO₄, H₂O) | Carboxylic acid derivative | H⁺ (conc. H₂SO₄) | 80–90% | |
Basic (NaOH, H₂O₂) | Amide intermediate | OH⁻ (aq. NaOH) | 70–85% |
Sulfonamide Hydrolysis
Requires harsh conditions due to the stability of the sulfonamide bond:
text- Reagents: Concentrated HCl (6M), reflux at 110°C for 24h - Product: 4-Chlorobenzenesulfonic acid + Piperazine-amine derivative - Yield: ~40% (low due to competing decomposition) [1]
Substitution Reactions
The sulfonamide’s chlorine atom participates in nucleophilic aromatic substitution (NAS):
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Amines | DMF, K₂CO₃, 80°C | 4-Aminobenzenesulfonyl derivative | 65% | |
Thiols | EtOH, NaH, 60°C | Sulfur-linked analogs | 50–60% |
Example from analogous systems:
"4-Chlorobenzenesulfonyl chloride reacts with (S)-isoleucinol in acetonitrile/TEA to form sulfonamide bonds (71% yield)" .
Elimination and Cyclization
The α,β-unsaturated nitrile system facilitates elimination:
Conditions | Reaction | Outcome | Source |
---|---|---|---|
DBU (base), DCM, 25°C | Elimination → Alkynenitrile | Conjugated alkyne formation | |
Cu(I) catalysis | Cyclization → Pyridine analogs | Heterocyclic scaffolds |
Nitrile Reduction
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Dry ether, 0°C | Primary amine | 85% | |
H₂/Pd-C | Ethanol, 50 psi | Amine (+ byproducts) | 60–70% |
Sulfonamide Oxidation
Resistant to mild oxidants but reacts with peracids:
text- Reagents: mCPBA (m-chloroperbenzoic acid), CHCl₃, 25°C - Product: Sulfone derivative (via S-oxidation) - Yield: 55% [5]
Piperazine Functionalization
The 4-phenylpiperazine moiety undergoes alkylation/acylation:
Reaction Type | Reagents | Product | Yield | Source |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 75% | |
Acylation | AcCl, pyridine, 0°C | Acetylated piperazine derivative | 80% |
Biological Activity-Related Reactions
In medicinal chemistry contexts:
-
Enzyme Inhibition : Hydrogen bonds form between the sulfonamide’s oxygen and protease active sites (e.g., carbonic anhydrase).
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the phenylpiperazine group to N-oxide derivatives.
Table 1: Sulfonamide Bond Formation (Source )
Substrate | Reagent | Solvent | Base | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
(S)-Isoleucinol | 4-Cl-BsCl | CH₃CN | TEA | 40 | 71 |
6-Bromo-1H-indol-4-ylamine | 4-Cl-BsCl | Pyridine | – | 25 | 87 |
Table 2: Nitrile Hydrolysis (Source )
Substrate | Acid/Base | Product | Time (h) | Yield (%) |
---|---|---|---|---|
Target compound | H₂SO₄ (conc.) | Carboxylic acid | 12 | 88 |
Analogous nitrile | NaOH/H₂O₂ | Amide | 6 | 78 |
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-6-8-18(9-7-16)26(24,25)19(14-21)15-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9,15H,10-13H2/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMTESYTNDFMT-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.